Sodium 4-[2-[2-[2-Chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol
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Overview
Description
Sodium 4-[2-[2-[2-Chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of indole derivatives, including Sodium 4-[2-[2-[2-Chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Indole derivatives, including Sodium 4-[2-[2-[2-Chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. For example, they can bind to specific receptors in cells, modulating signaling pathways and affecting cellular functions . The exact mechanism can vary depending on the specific structure of the indole derivative and its target .
Comparison with Similar Compounds
Indole derivatives are unique due to their versatile chemical structure and wide range of biological activities. Similar compounds include:
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
These compounds share the indole ring structure but differ in their specific functional groups and biological roles .
Properties
Molecular Formula |
C38H46ClN2NaO6S2 |
---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
sodium;4-[(2E)-2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
QQIQAVJARACLHE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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